molecular formula C8H13N3 B1611656 4-(1H-imidazol-2-yl)piperidine CAS No. 647024-44-0

4-(1H-imidazol-2-yl)piperidine

Cat. No. B1611656
M. Wt: 151.21 g/mol
InChI Key: YJNKIVCXVAKYRD-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)piperidine, also known as IPI-504, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazolyl-piperidine family, which has been shown to possess a wide range of biological activities.

Scientific Research Applications

    Synthesis of Substituted Imidazoles

    • Field : Organic & Biomolecular Chemistry
    • Application : Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
    • Methods : The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
    • Results : The review discusses the scope and limitations, reaction mechanisms and future challenges of these methodologies .

    Preparation of (4H)-Imidazol-4-Ones

    • Field : Organic Chemistry
    • Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications .
    • Methods : Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .
    • Results : The review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

properties

IUPAC Name

4-(1H-imidazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKIVCXVAKYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534432
Record name 4-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-2-yl)piperidine

CAS RN

647024-44-0
Record name 4-(1H-Imidazol-2-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647024-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)piperidine
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4-(1H-imidazol-2-yl)piperidine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
28
Citations
AA Trabanco, S Pullan, JM Alonso, RM Alvarez… - Bioorganic & medicinal …, 2006 - Elsevier
A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives has been prepared and their synthesis described herein. In vitro affinities for δ-, μ-, and κ-opioid receptors, as well …
Number of citations: 7 www.sciencedirect.com
AA Trabanco, N Aerts, RM Alvarez, JI Andrés… - Bioorganic & medicinal …, 2007 - Elsevier
Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been prepared and their synthesis described herein. In vitro affinities for δ-, μ-, and κ-opioid receptors are reported. …
Number of citations: 28 www.sciencedirect.com
Y Imaeda, T Kuroita, H Sakamoto… - Journal of medicinal …, 2008 - ACS Publications
The coagulation enzyme factor Xa (FXa) has been recognized as a promising target for the development of new antithrombotic agents. We previously found compound 1 to be an orally …
Number of citations: 30 pubs.acs.org
J Xiao, JJ Marugan, W Zheng, S Titus… - Journal of medicinal …, 2011 - ACS Publications
Spinal muscular atrophy (SMA) is an autosomal recessive disorder affecting the expression or function of survival motor neuron protein (SMN) due to the homozygous deletion or rare …
Number of citations: 62 pubs.acs.org
J Xiao, JJ Marugan, W Zheng, S Titus… - Probe Reports from …, 2011 - ncbi.nlm.nih.gov
Spinal Muscular Atrophy (SMA) is an autosomal recessive disorder affecting the selective degeneration of survival motor neuron (SMN) in the spinal cord due to the deletion or …
Number of citations: 1 www.ncbi.nlm.nih.gov
N Siddiqui, S Bawa, R Ali, O Afzal… - Journal of Pharmacy …, 2011 - ncbi.nlm.nih.gov
Depression is currently the fourth leading cause of disease or disability worldwide. Antidepressant is approved for the treatment of major depression (including paediatric depression), …
Number of citations: 95 www.ncbi.nlm.nih.gov
L Mallesha, KN Mohana - Canadian Chemical Transactions, 2014 - researchgate.net
A series of new 2, 4-difluorophenyl (piperidin-4-yl) methanone oxime derivatives 4a-h and 5a-e were synthesized by the reaction of 2, 4-difluorophenyl (piperidin-4-yl) methanone oxime …
Number of citations: 6 www.researchgate.net
G Sayakova, L Kiyekbayeva… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
The main research direction uses computational computer programs that establish the structural features of new modified piperidine compounds. The analysis of molecular models of …
Number of citations: 5 ejchem.journals.ekb.eg
C Li, X Zhou, F Zhang, Z Shen - Current Organic Chemistry, 2023 - ingentaconnect.com
The exploration of synthetic methodologies that allow rapid access to a wide variety of N-heterocycles is of critical importance to the medicinal chemist as it provides the ability to expand …
Number of citations: 0 www.ingentaconnect.com
S Pal, LH Choudhury, T Parvin - Molecular diversity, 2012 - Springer
A simple, mild, and highly efficient method has been developed for the preparation of functionalized tetrahydropyridines and β-amino carbonyls from the multicomponent reactions …
Number of citations: 58 link.springer.com

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